molecular formula C14H10FN3O5 B11028825 N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

Cat. No.: B11028825
M. Wt: 319.24 g/mol
InChI Key: CQFXUHWLKWKSDO-UHFFFAOYSA-N
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Description

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide is a chemical compound with the following molecular formula:

C7H6FNO4S\text{C}_7\text{H}_6\text{FNO}_4\text{S}C7​H6​FNO4​S

. It has a molecular weight of 219.19 g/mol . This compound belongs to the class of photolinkers, which are used for photoaffinity labeling and bioconjugation.

Preparation Methods

Synthetic Routes: The synthesis of N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide involves several steps One common synthetic route starts with 4-fluoro-3-nitrophenol

Industrial Production Methods: While industrial-scale production methods may vary, the synthesis typically involves optimizing reaction conditions, yield, and purity. Detailed industrial protocols are proprietary and may not be publicly available.

Chemical Reactions Analysis

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide can participate in various chemical reactions:

Common reagents and conditions used in these reactions depend on the specific transformation being carried out.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide finds applications in various fields:

    Surface Engineering: It can be used to modify surfaces for immobilization of biomolecules.

    Bioconjugation: Used to create covalent bonds between biomolecules and surfaces.

    Rapid Diagnostics: Enables quick detection of specific targets.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on the context. It likely involves interactions with specific molecular targets or pathways, but detailed studies are needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide stands out due to its simple preparation, ease of use, and versatility. Similar compounds include other photolinkers like benzophenones, aryldiazirines, and arylazides .

Properties

Molecular Formula

C14H10FN3O5

Molecular Weight

319.24 g/mol

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-2-methyl-3-nitrobenzamide

InChI

InChI=1S/C14H10FN3O5/c1-8-10(3-2-4-12(8)17(20)21)14(19)16-9-5-6-11(15)13(7-9)18(22)23/h2-7H,1H3,(H,16,19)

InChI Key

CQFXUHWLKWKSDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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